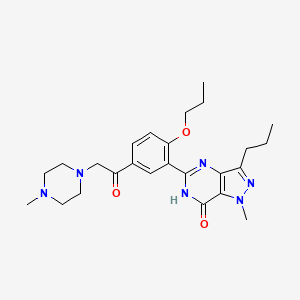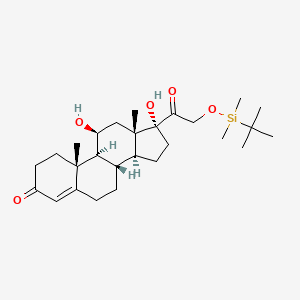![molecular formula C8H17N3O2 B13435185 (2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
(2R)-2-[(2R)-2-Aminobutanamido]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-Aminobutanamido]butanamide can be achieved through several methods. One common approach involves the acid-promoted condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation with hydrogen peroxide . This method is advantageous as it avoids the use of coupling agents, which are often required in traditional amide synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2R)-2-Aminobutanamido]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2R)-2-[(2R)-2-Aminobutanamido]butanamide has a wide range of applications in scientific research:
Chemistry: It is used in stereochemical studies due to its chiral centers.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2R)-2-Aminobutanamido]butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the chiral centers.
(2R,4S)-Hydroxy Itraconazole-D5: Another chiral compound with different functional groups and applications.
Uniqueness
(2R)-2-[(2R)-2-Aminobutanamido]butanamide is unique due to its dual chiral centers, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical research and the development of chiral drugs.
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-[(2R)-1-amino-1-oxobutan-2-yl]butanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-5(9)8(13)11-6(4-2)7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m1/s1 |
Clave InChI |
GOEVIAYIADFCTD-PHDIDXHHSA-N |
SMILES isomérico |
CC[C@H](C(=O)N[C@H](CC)C(=O)N)N |
SMILES canónico |
CCC(C(=O)NC(CC)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)




![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)




